Takinib

説明

タキニブは、形質転換成長因子β活性化キナーゼ1(TAK1)の強力で選択的な阻害剤です。TAK1は、炎症、アポトーシス、免疫応答など、さまざまな細胞プロセスにおいて重要な役割を果たす仲介因子です。 タキニブは、腫瘍壊死因子アルファ(TNF-α)シグナル伝達経路を調節することにより、癌や自己免疫疾患の治療における潜在的な治療用途のために注目を集めています .

準備方法

合成経路と反応条件: タキニブの合成は、キーとなる中間体の調製から始まる複数のステップを伴います。 反応条件は、高収率と純度を確保するために、多くの場合、有機溶媒、触媒、および制御された温度の使用を伴います .

工業生産方法: タキニブの工業生産には、厳しい品質管理対策を維持しながら合成経路を拡大する必要があります。これには、反応条件の最適化、精製プロセス、および規制基準への準拠が含まれます。 最終製品の品質と一貫性を監視するために、高速液体クロマトグラフィー(HPLC)や質量分析(MS)などの高度な技術の使用が不可欠です .

化学反応の分析

反応の種類: タキニブは主に置換反応を受け、その生物活性を高めるために特定の官能基が導入または修飾されます。 特定の条件下では、酸化反応と還元反応にも関与する可能性があります .

一般的な試薬と条件: タキニブの合成と修飾に使用される一般的な試薬には、ジメチルスルホキシド(DMSO)などの有機溶媒、パラジウム炭素(Pd/C)などの触媒、過酸化水素(H₂O₂)などの酸化剤が含まれます。 反応は、通常、制御された温度と不活性雰囲気下で行われ、望ましくない副反応を防ぎます .

生成される主な生成物: これらの反応から生成される主な生成物は、それぞれ独自の特性と潜在的な治療用途を持つ、タキニブのさまざまな誘導体です。 これらの誘導体は、TAK1を阻害し、TNF-αシグナル伝達経路を調節する効力について頻繁にテストされます .

4. 科学研究への応用

タキニブは、特に化学、生物学、医学、産業の分野において、幅広い科学研究への応用を備えています。

科学的研究の応用

Rheumatoid Arthritis

Research has demonstrated that Takinib effectively reduces inflammation in rheumatoid arthritis models. In vitro studies showed that this compound treatment led to a significant decrease in TNF secretion from human rheumatoid arthritis synovial fibroblasts (RASFs) . The compound inhibited multiple signaling pathways, particularly the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, which plays a critical role in mediating inflammatory responses.

Inflammatory Bowel Disease

This compound has shown potential in treating inflammatory bowel disease (IBD). Studies indicate that it can suppress pro-inflammatory cytokine production in intestinal epithelial cells, thereby mitigating inflammation associated with IBD . This effect is particularly relevant for patients suffering from chronic inflammation in the gastrointestinal tract.

Sepsis and Systemic Inflammatory Response Syndrome

In animal models of sepsis, this compound administration significantly reduced serum levels of TNF and interleukin-6 (IL-6) following lipopolysaccharide (LPS) challenge . The results suggest that this compound may serve as an effective therapeutic agent for managing systemic inflammatory response syndrome, characterized by overwhelming inflammation leading to organ dysfunction.

Tumor Growth and Metastasis

This compound's inhibitory effects on TAK1 have been linked to reduced tumor growth and metastasis in various cancer models. Studies indicate that this compound induces apoptosis in cancer cells through TNF-alpha stimulation . Its ability to target TAK1 selectively makes it a valuable candidate for combination therapies aimed at enhancing the efficacy of existing cancer treatments.

Anti-Angiogenic Properties

This compound has demonstrated anti-angiogenic effects by inhibiting pro-angiogenic signaling pathways associated with tumor progression. By reducing the expression of vascular endothelial growth factor (VEGF) and other angiogenic factors, this compound may limit tumor vascularization, thereby hindering tumor growth .

Neuroprotection after Traumatic Brain Injury

Recent studies highlight this compound's neuroprotective properties following traumatic brain injury (TBI). In experimental models, this compound administration reduced microglial M1 polarization and oxidative stress, leading to improved neurological outcomes . By mitigating neuroinflammation and neuronal apoptosis, this compound presents a promising therapeutic avenue for managing brain injuries.

Stroke Management

This compound's role in stroke management has also been explored. It has been shown to attenuate early brain injury following subarachnoid hemorrhage by reducing neuroinflammation and oxidative damage . These findings suggest its potential application in acute stroke therapy.

Case Studies and Research Findings

作用機序

タキニブは、TNF-αシグナル伝達経路に関与するキナーゼであるTAK1を選択的に阻害することで効果を発揮します。TAK1のATP結合ポケットに結合することにより、タキニブは下流のシグナル伝達分子のリン酸化と活性化を防ぎ、最終的にTNF-α刺激細胞のアポトーシスにつながります。 このメカニズムは、関節リウマチや転移性乳癌のモデルにおいて特に効果的です .

6. 類似の化合物との比較

タキニブは、5Z-7-オキソゼアノール(5ZO)やNG-25などの他のTAK1阻害剤と比較されることがよくあります。これらの化合物はすべてTAK1を標的としていますが、タキニブは、そのより高い効力と選択性によって区別されます。 たとえば、タキニブの阻害濃度(IC50)は9.5ナノモルであるのに対し、5ZOは22ナノモルです . さらに、タキニブのユニークなアミノベンゾイミダゾール構造は、優れた結合親和性と阻害活性に貢献しています .

類似の化合物:

- 5Z-7-オキソゼアノール(5ZO)

- NG-25

- カンフラビンA(TAK1阻害活性を有する天然化合物)

タキニブのユニークな特性と強力な阻害活性により、科学研究と潜在的な治療用途のための貴重な化合物となっています。

類似化合物との比較

- 5Z-7-oxozeanol (5ZO)

- NG-25

- Cannflavin A (a natural compound with TAK1 inhibitory activity)

Takinib’s unique properties and potent inhibitory activity make it a valuable compound for scientific research and potential therapeutic applications.

生物活性

Takinib is a selective inhibitor of Transforming Growth Factor β-Activated Kinase 1 (TAK1), a kinase that plays a critical role in various cellular processes, including inflammation, apoptosis, and cellular survival. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

This compound selectively targets TAK1, inhibiting its activity through competitive binding in the ATP-binding pocket. This interaction leads to a decrease in downstream signaling pathways associated with inflammation and cell survival. Notably, this compound has shown significant potency in inducing apoptosis in cancer cells and modulating inflammatory responses in various disease models.

Key Mechanisms:

- Competitive Inhibition : this compound binds to TAK1, preventing its autophosphorylation and activation.

- Induction of Apoptosis : In TNFα-stimulated models, this compound promotes apoptosis by inhibiting TAK1-mediated survival pathways .

- Reduction of Pro-inflammatory Cytokines : this compound decreases levels of TNFα and IL-1β, contributing to its anti-inflammatory effects .

1. Cancer Models

In studies involving breast cancer and rheumatoid arthritis models, this compound demonstrated significant anti-tumor activity by inducing apoptosis in TNFα-stimulated cells. The compound showed a strong selectivity for TAK1 over other kinases, which was confirmed through kinome-wide screening .

2. Traumatic Brain Injury (TBI)

This compound has been investigated for its neuroprotective effects in TBI models. In rat studies, administration of this compound post-injury resulted in:

- Decreased levels of phosphorylated TAK1 and nuclear p65.

- Reduced expression of pro-inflammatory cytokines.

- Enhanced expression of tight junction proteins, leading to reduced cerebral edema .

3. Rheumatoid Arthritis

In human synovial fibroblasts, this compound inhibited inflammatory markers by interfering with IL-1β-induced signaling pathways. The compound showed efficacy in reducing TNFα production even at low concentrations .

4. Subarachnoid Hemorrhage (SAH)

Research indicated that this compound mitigated early brain injury following SAH by:

- Suppressing M1 microglial polarization.

- Reducing oxidative damage and neuronal apoptosis.

- Improving neurological outcomes post-injury .

Data Tables

Case Study: Neuroprotection in TBI

A study conducted on Sprague-Dawley rats demonstrated that this compound significantly reduced the progression of TBI by inhibiting TAK1 activation and subsequent inflammatory responses. Histological assessments revealed improved neuronal morphology and reduced apoptosis markers following treatment with this compound.

Case Study: Inflammation in Rheumatoid Arthritis

In vitro studies using human rheumatoid arthritis synovial fibroblasts showed that this compound effectively decreased IL-1β-induced STAT3 activation and TNFα production, highlighting its potential as an anti-inflammatory agent in autoimmune diseases.

特性

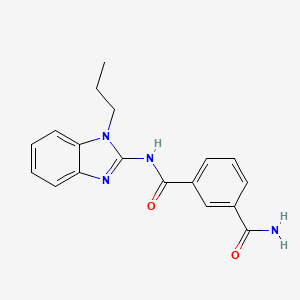

IUPAC Name |

3-N-(1-propylbenzimidazol-2-yl)benzene-1,3-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O2/c1-2-10-22-15-9-4-3-8-14(15)20-18(22)21-17(24)13-7-5-6-12(11-13)16(19)23/h3-9,11H,2,10H2,1H3,(H2,19,23)(H,20,21,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOZVVPXKJGOFIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=CC=CC=C2N=C1NC(=O)C3=CC=CC(=C3)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1111556-37-6 | |

| Record name | Takinib | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1111556376 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TAKINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z56NTB3YHJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。